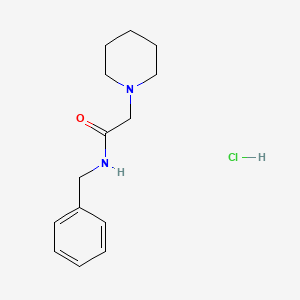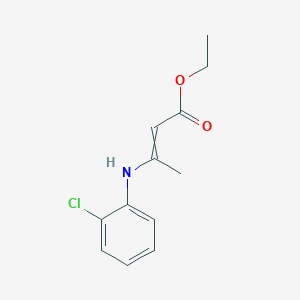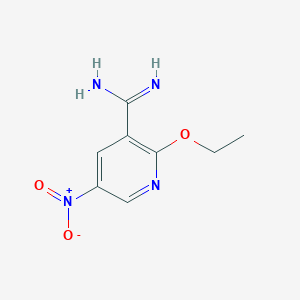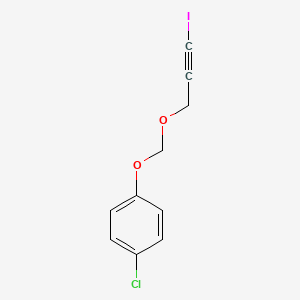
4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- is a heterocyclic compound that features an isoxazole ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of a nitrofuran derivative with a suitable isoxazole precursor under acidic or basic conditions. For example, the reaction of 5-nitro-2-furaldehyde with hydroxylamine hydrochloride in methanolic conditions can yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods focus on eco-friendly and sustainable approaches, utilizing readily available reagents and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Aplicaciones Científicas De Investigación
4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-(2-furyl)-4-nitrothiazole
- 5-(Methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- stands out due to its unique combination of a nitrofuran and isoxazole moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
22997-01-9 |
|---|---|
Fórmula molecular |
C9H7N3O5 |
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
3-methyl-5-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C9H7N3O5/c1-4-7(9(10)13)8(17-11-4)5-2-3-6(16-5)12(14)15/h2-3H,1H3,(H2,10,13) |
Clave InChI |
OQSNAWISKJQTCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1C(=O)N)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


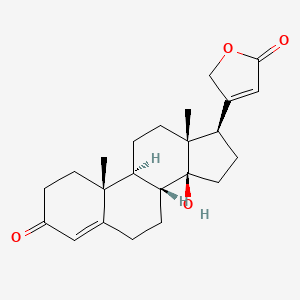
![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)
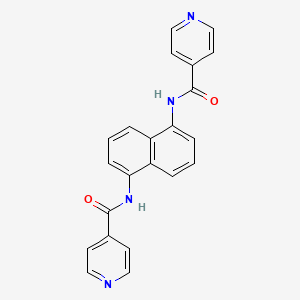
![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
